molecular formula C21H19FN2O4 B2718999 N-(2,5-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004257-00-4

N-(2,5-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2718999
CAS No.: 1004257-00-4
M. Wt: 382.391
InChI Key: KBIADWQFVCZRFD-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O4 and its molecular weight is 382.391. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-27-17-7-8-19(28-2)18(11-17)23-21(26)15-6-9-20(25)24(13-15)12-14-4-3-5-16(22)10-14/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIADWQFVCZRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H20_{20}F1_{1}N1_{1}O3_{3}
  • Molecular Weight : 329.37 g/mol

The compound exhibits several biological activities, primarily through interactions with various biological targets. Its structure suggests potential interactions with receptors and enzymes involved in critical pathways such as inflammation, cancer progression, and neuroprotection.

Anticancer Activity

Research indicates that the compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. For instance, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

Neuroprotective Effects

The compound's neuroprotective effects have been explored in models of neurodegeneration. It appears to mitigate oxidative stress and preserve mitochondrial function in neuronal cells. Studies suggest that it may enhance the expression of neurotrophic factors, promoting neuronal survival and regeneration.

Antimicrobial Activity

Preliminary studies have indicated that the compound exhibits antimicrobial properties against a range of pathogens. It has shown effectiveness in inhibiting bacterial growth, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.

In Vitro Studies

A study published in ACS Omega highlighted the antimicrobial activity of related pyrazole derivatives with similar structural motifs. The derivatives displayed significant inhibition zones against various bacterial strains, suggesting a promising avenue for further exploration of this compound's potential as an antimicrobial agent .

Cytoprotective Effects

Another study focused on cytoprotection against DNA damage induced by carcinogens. The compound demonstrated significant protection against nitrosative stress-induced cellular damage, highlighting its potential role in chemoprevention .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis; modulates survival pathways
NeuroprotectionReduces oxidative stress; enhances neurotrophic factor expression
AntimicrobialInhibits bacterial growth; low MIC values

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, optimal dosing regimens, and potential side effects are essential for advancing its therapeutic applications.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Anticancer Activity

Research indicates that this compound has significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action :
    • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
    • Receptor Modulation : Interaction with specific receptors can alter signaling pathways leading to cell death.
    • Cell Cycle Arrest : It has been observed to cause arrest at the G1/S phase transition in the cell cycle.

Case Study: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that the compound's efficacy may surpass that of standard chemotherapeutic agents such as doxorubicin in certain contexts.

Antimicrobial Properties

The compound demonstrates notable antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This activity indicates its potential use in developing new antimicrobial agents.

Antiviral Activity

Preliminary studies suggest that the compound may inhibit viral replication through interference with viral enzymes or host cell receptors, showing effectiveness against certain strains of influenza virus.

Comparative Analysis with Related Compounds

To contextualize the unique biological profile of N-(2,5-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantAction on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Research Findings and Insights

The compound's unique structure contributes to its diverse chemical reactivity and potential biological activities. Ongoing research is focused on elucidating its precise mechanisms of action and exploring its therapeutic potential across various disease models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.